Cas no 943119-67-3 (1-[2-(2,3-Dihydro-1H-inden-5-yloxy)ethyl]piperazine)

1-[2-(2,3-Dihydro-1H-inden-5-yloxy)ethyl]piperazine is a versatile intermediate in organic synthesis, characterized by its piperazine and dihydroindenyl ether functional groups. This compound is particularly valuable in pharmaceutical and agrochemical research due to its structural flexibility, enabling the development of biologically active molecules. Its well-defined heterocyclic framework facilitates selective modifications, making it useful for designing receptor-targeted compounds. The presence of the ethyleneoxy linker enhances solubility and bioavailability, while the indane moiety contributes to steric and electronic tuning. High purity and stability under standard conditions ensure reliable performance in synthetic applications. This intermediate is commonly employed in the preparation of ligands, catalysts, and active pharmaceutical ingredients (APIs).
1-[2-(2,3-Dihydro-1H-inden-5-yloxy)ethyl]piperazine structure
943119-67-3 structure
Product Name:1-[2-(2,3-Dihydro-1H-inden-5-yloxy)ethyl]piperazine
CAS No:943119-67-3
MF:C15H22N2O
MW:246.347983837128
CID:5698096
PubChem ID:20109597
Update Time:2025-10-29

1-[2-(2,3-Dihydro-1H-inden-5-yloxy)ethyl]piperazine Chemical and Physical Properties

Names and Identifiers

    • 1-[2-(2,3-dihydro-1H-inden-5-yloxy)ethyl]piperazine
    • Piperazine, 1-[2-[(2,3-dihydro-1H-inden-5-yl)oxy]ethyl]-
    • Z839557636
    • 943119-67-3
    • EN300-75213
    • CS-0260444
    • AKOS000343702
    • 1-[2-(2,3-Dihydro-1H-inden-5-yloxy)ethyl]piperazine
    • Inchi: 1S/C15H22N2O/c1-2-13-4-5-15(12-14(13)3-1)18-11-10-17-8-6-16-7-9-17/h4-5,12,16H,1-3,6-11H2
    • InChI Key: JFCRYNYBXQAVRP-UHFFFAOYSA-N
    • SMILES: N1(CCOC2C=CC3=C(C=2)CCC3)CCNCC1

Computed Properties

  • Exact Mass: 246.173213330g/mol
  • Monoisotopic Mass: 246.173213330g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 4
  • Complexity: 253
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.1
  • Topological Polar Surface Area: 24.5Ų

Experimental Properties

  • Density: 1.077±0.06 g/cm3(Predicted)
  • Boiling Point: 410.5±45.0 °C(Predicted)
  • pka: 9.13±0.10(Predicted)

1-[2-(2,3-Dihydro-1H-inden-5-yloxy)ethyl]piperazine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
D459128-25mg
1-[2-(2,3-Dihydro-1H-inden-5-yloxy)ethyl]piperazine
943119-67-3
25mg
$ 70.00 2022-06-05
TRC
D459128-50mg
1-[2-(2,3-Dihydro-1H-inden-5-yloxy)ethyl]piperazine
943119-67-3
50mg
$ 95.00 2022-06-05
TRC
D459128-250mg
1-[2-(2,3-Dihydro-1H-inden-5-yloxy)ethyl]piperazine
943119-67-3
250mg
$ 365.00 2022-06-05
Enamine
EN300-75213-0.05g
1-[2-(2,3-dihydro-1H-inden-5-yloxy)ethyl]piperazine
943119-67-3 95.0%
0.05g
$88.0 2025-02-20
Enamine
EN300-75213-0.1g
1-[2-(2,3-dihydro-1H-inden-5-yloxy)ethyl]piperazine
943119-67-3 95.0%
0.1g
$132.0 2025-02-20
Enamine
EN300-75213-0.25g
1-[2-(2,3-dihydro-1H-inden-5-yloxy)ethyl]piperazine
943119-67-3 95.0%
0.25g
$188.0 2025-02-20
Enamine
EN300-75213-0.5g
1-[2-(2,3-dihydro-1H-inden-5-yloxy)ethyl]piperazine
943119-67-3 95.0%
0.5g
$353.0 2025-02-20
Enamine
EN300-75213-1.0g
1-[2-(2,3-dihydro-1H-inden-5-yloxy)ethyl]piperazine
943119-67-3 95.0%
1.0g
$470.0 2025-02-20
Enamine
EN300-75213-2.5g
1-[2-(2,3-dihydro-1H-inden-5-yloxy)ethyl]piperazine
943119-67-3 95.0%
2.5g
$923.0 2025-02-20
Enamine
EN300-75213-5.0g
1-[2-(2,3-dihydro-1H-inden-5-yloxy)ethyl]piperazine
943119-67-3 95.0%
5.0g
$1364.0 2025-02-20
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